5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((2-chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-chlorophenyl group, a morpholine ring, and a methyl group. This structure combines a triazole-thiazole fused system with a morpholine moiety, which is known to enhance bioavailability and modulate pharmacokinetic properties in drug-like molecules .
Properties
IUPAC Name |
5-[(2-chlorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-6-8-23-9-7-20)11-4-2-3-5-12(11)17/h2-5,13,22H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMCWHAABMWCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo-triazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazolo and triazole rings. The general synthetic route can be summarized as follows:
- Formation of Thiazole Ring : Starting materials containing sulfur and nitrogen are reacted under acidic conditions.
- Triazole Formation : The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole moiety.
- Final Modification : The morpholino and chlorophenyl groups are introduced through nucleophilic substitution reactions.
This synthetic pathway allows for the introduction of various substituents that can modulate the biological activity of the final product.
Anticancer Properties
Preliminary studies indicate that This compound exhibits significant anticancer properties. In vitro assays have shown that it inhibits the proliferation of various human cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values in the range of 5-10 µM.
- Lung Cancer (A549) : IC50 values around 7 µM.
- Cervical Cancer (HeLa) : Notable reduction in cell viability at concentrations above 10 µM.
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. This was evidenced by flow cytometry analyses showing increased populations of early and late apoptotic cells upon treatment with the compound.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Research has also indicated that compounds within this class exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | No significant activity detected |
These findings highlight the versatility of this compound as a potential therapeutic agent beyond oncology.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. At 10 µM concentration, there was a 70% reduction in cell viability after 48 hours, accompanied by increased markers for apoptosis.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model using LPS-induced inflammation in mice, administration of the compound resulted in a significant reduction in serum levels of inflammatory markers (TNF-alpha and IL-6), suggesting its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound differs from the 3-chlorophenyl in , which may alter electronic effects and steric interactions in biological targets.
- Morpholine vs.
- Substituent Bulk : Ethyl or aryl groups (e.g., in ) introduce steric hindrance compared to the methyl group in the target compound, possibly affecting binding affinity.
Key Observations :
- The target compound’s synthesis likely involves a Mannich reaction (amine + aldehyde + ketone), similar to methods in .
- Morpholine-containing analogs (e.g., the target compound) may exhibit higher melting points than aliphatic amine derivatives (e.g., 5a in ) due to increased crystallinity from hydrogen bonding.
Key Observations :
- The presence of a 2-chlorophenyl group (as in ) correlates with enhanced antibacterial activity, likely due to increased lipophilicity and membrane penetration.
- Morpholine derivatives (e.g., the target compound) are often explored for CNS activity due to their ability to cross the blood-brain barrier, though this requires experimental validation .
- Arylidene substituents (e.g., in ) improve anticancer activity by enabling π-π stacking interactions with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
